molecular formula C9H10IN B14057613 3-(4-Iodophenyl)azetidine

3-(4-Iodophenyl)azetidine

Cat. No.: B14057613
M. Wt: 259.09 g/mol
InChI Key: QHJAOLAZZKVYLF-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)azetidine is an organic heterocyclic compound of significant interest in pharmaceutical research and method development. It features an azetidine ring, a four-membered saturated ring system with three carbon atoms and one nitrogen atom , linked to a 4-iodophenyl group. This structure makes it a valuable scaffold, particularly in the synthesis of more complex molecules for drug discovery projects. The iodine atom on the phenyl ring serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination reactions . This allows researchers to efficiently create diverse chemical libraries by replacing the iodine with other aryl, alkenyl, or heterocyclic groups. Compounds with an azetidine core are frequently explored in medicinal chemistry due to their favorable properties, which can include improved metabolic stability and solubility compared to their larger ring analogs . The 3-arylazetidine motif is a common structural element investigated for its potential biological activities. As such, this compound is primarily used as a key synthetic intermediate or building block in the discovery of new therapeutic agents. This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

3-(4-iodophenyl)azetidine

InChI

InChI=1S/C9H10IN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2

InChI Key

QHJAOLAZZKVYLF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 4 Iodophenyl Azetidine

Retrosynthetic Analysis of the 3-(4-Iodophenyl)azetidine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inamazonaws.comresearchgate.net For this compound, the primary disconnections involve the bonds forming the azetidine (B1206935) ring and the carbon-carbon bond connecting the phenyl ring to the heterocyclic core.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: C-N Bond Disconnections. This approach involves sequentially or simultaneously disconnecting the two C-N bonds of the azetidine ring. This leads back to a 1,3-difunctionalized propane backbone. The key precursor would be a compound like 1,3-dihalo-2-(4-iodophenyl)propane or, more commonly, a 3-amino-1-propanol derivative bearing the 4-iodophenyl group at the 2-position. The forward synthesis would then involve an intramolecular cyclization.

Pathway B: C-C Bond Disconnection. This strategy disconnects the bond between the azetidine ring and the iodophenyl group. The precursors, or synthons, would be a nucleophilic or electrophilic 3-azetidinyl species and a correspondingly activated 4-iodophenyl partner. amazonaws.com This approach is characteristic of late-stage functionalization and often employs cross-coupling reactions. The forward synthesis would involve reacting a pre-formed azetidine derivative, such as 3-iodoazetidine or an azetidin-3-one, with an organometallic reagent derived from 1,4-diiodobenzene or 4-iodoaniline.

Figure 1: Retrosynthetic Analysis of this compound
Retrosynthetic pathways for this compound, showing C-N bond disconnections leading to a 1,3-difunctionalized propane precursor, and a C-C bond disconnection leading to an azetidine synthon and an iodophenyl synthon.

Classical Approaches to Azetidine Ring Construction Applicable to this compound

Classical methods for forming the strained four-membered azetidine ring remain fundamental in synthetic organic chemistry. These strategies can be adapted for the synthesis of this compound from acyclic or smaller cyclic precursors.

Intramolecular Ring-Closure Reactions

The most common strategy for constructing the azetidine ring is through the intramolecular cyclization of a 1,3-difunctionalized propane derivative. arkat-usa.org This typically involves a nucleophilic substitution reaction where an amine attacks an electrophilic carbon three atoms away, displacing a leaving group. frontiersin.org

Key precursors for this approach are γ-amino alcohols or γ-haloamines. For the target molecule, the synthesis would commence from a precursor like 2-(4-iodophenyl)-3-aminopropan-1-ol. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base promotes the intramolecular SN2 reaction, where the amino group displaces the leaving group to form the azetidine ring. nih.gov

Another variation involves the intramolecular aminolysis of epoxides. A cis-3,4-epoxy amine can undergo a La(OTf)₃-catalyzed intramolecular ring-opening by the amine to selectively form a 3-hydroxyazetidine derivative, which can be further functionalized. frontiersin.orgnih.govfrontiersin.orgbohrium.com

Precursor TypeLeaving Group (X)General Reaction ConditionProduct
3-Amino-1-propanol derivative-OTs, -OMsBase (e.g., NaH, K₂CO₃)Azetidine
3-Amino-1-halopropane-Cl, -Br, -IBase (e.g., NaOH, Et₃N)Azetidine
cis-3,4-Epoxy amineEpoxideLewis Acid (e.g., La(OTf)₃)3-Hydroxyazetidine

Ring-Expansion Strategies from Smaller Heterocycles

Ring-expansion reactions provide an alternative route to azetidines, often starting from more readily available three-membered aziridine rings. arkat-usa.org One strategy involves the reaction of a 2-(halomethyl)aziridine with a nucleophile. For instance, a 2-(bromomethyl)-2-(4-iodophenyl)aziridine could theoretically rearrange to a 3-substituted azetidine, though this can be complex and yield multiple products. rsc.org

More advanced and controlled methods have been developed, such as the biocatalytic one-carbon ring expansion of aziridines using engineered cytochrome P450 enzymes. nih.govacs.orgchemrxiv.org These "carbene transferase" enzymes can catalyze a nih.govnih.gov-Stevens rearrangement of an aziridinium ylide, formed from the reaction of an aziridine with a diazo compound, to selectively produce the corresponding azetidine. nih.govacs.org This methodology offers high enantioselectivity, a significant advantage for synthesizing chiral drug intermediates. chemrxiv.org

Starting HeterocycleReagentCatalyst/ConditionKey Intermediate
AziridineDiazo compound (e.g., Ethyl diazoacetate)Rhodium or Copper catalystAziridinium ylide
AziridineDiazo compoundEngineered Cytochrome P450Aziridinium ylide
Methylene (B1212753) aziridineRhodium-bound carbeneRhodium catalystAziridinium ylide

Reduction of Azetidin-2-ones (β-Lactams) as a Route to Azetidines

The reduction of the carbonyl group in an azetidin-2-one, commonly known as a β-lactam, is a well-established method for preparing azetidines. rsc.orgrsc.org This approach benefits from the extensive chemistry developed for β-lactam synthesis, including the Staudinger [2+2] cycloaddition between a ketene and an imine.

To synthesize this compound via this route, one would first prepare 3-(4-Iodophenyl)azetidin-2-one. This can be achieved through the cycloaddition of a ketene derived from (4-iodophenyl)acetyl chloride with a suitable imine. The resulting β-lactam is then reduced. Common reducing agents for this transformation include diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄). rsc.orgrsc.org Care must be taken as the strained ring can be susceptible to ring-opening under harsh conditions, particularly with electron-rich aromatic substituents. rsc.org

β-Lactam SubstrateReducing AgentTypical SolventPotential Issues
N-Protected 3-(4-Iodophenyl)azetidin-2-oneLiAlH₄THF, Diethyl etherRing opening, over-reduction
N-Protected 3-(4-Iodophenyl)azetidin-2-oneDIBAL-HToluene, CH₂Cl₂Ring opening
N-Protected 3-(4-Iodophenyl)azetidin-2-oneBorane (BH₃·THF)THFLess reactive, may require heating

Advanced and Stereoselective Synthetic Methodologies

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, control, and stereoselectivity. Several advanced strategies are applicable to the synthesis of chiral, functionalized azetidines like this compound.

Organocatalytic Approaches to Functionalized Azetidines

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. While direct organocatalytic construction of the this compound core is not widely reported, related transformations highlight the potential of this approach.

For example, proline-catalyzed Mannich reactions can be used to synthesize γ-amino alcohol precursors in an enantioselective manner. These chiral precursors can then be cyclized to form enantioenriched azetidines. acs.org Another approach involves the organocatalytic [2+2] cycloaddition of imines with activated olefins, which could be adapted to form functionalized azetidines. These methods provide access to azetidines with high levels of stereocontrol, which is crucial for the development of chiral pharmaceuticals.

Reaction TypeOrganocatalystSubstratesProduct Type
Mannich ReactionProline and derivativesAldehyde, Amine, KetoneChiral γ-Amino alcohol
[2+2] CycloadditionChiral Phosphine or AmineImine, Ketene/activated olefinFunctionalized β-Lactam or Azetidine
Michael Addition/CyclizationChiral base (e.g., Cinchona alkaloid)α,β-Unsaturated ester, Amine nucleophileFunctionalized Azetidine precursor

Transition Metal-Catalyzed Syntheses (e.g., Pd, Cu)

Transition metal catalysis offers powerful and versatile methods for the construction of the azetidine scaffold, enabling the formation of key carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. Palladium (Pd) and copper (Cu) complexes are particularly prominent in these methodologies, facilitating unique bond-forming strategies that are crucial for synthesizing derivatives like this compound.

Palladium-Catalyzed C-H Amination

Palladium-catalyzed C-H amination has emerged as a significant strategy for the synthesis of saturated nitrogen heterocycles, including azetidines. This approach involves the direct conversion of a C(sp³)–H bond into a C-N bond, offering an atom-economical route to the azetidine ring. In the context of this compound synthesis, this methodology would typically involve an intramolecular cyclization of a suitable γ-aminopropyl precursor.

The key step in this process is the reductive elimination from a high-valent palladium(IV) intermediate. The reaction is often promoted by a combination of an oxidant, such as benziodoxole tosylate, and a silver salt additive. rsc.org This combination facilitates the formation of an alkyl-Pd(IV) species, which then undergoes intramolecular cyclization to forge the azetidine ring. rsc.org While direct synthesis of this compound via this method requires a specifically substituted precursor, the methodology's power lies in its ability to create functionalized azetidines from readily available linear chains. rsc.org Byproducts in the form of azetidines have also been observed in palladium-catalyzed C(sp³)-H arylation reactions, indicating the favorability of this ring formation under certain conditions. nih.gov

Table 1: Key Features of Palladium-Catalyzed Azetidine Synthesis

Feature Description Source
Mechanism Intramolecular γ-C(sp³)–H amination. rsc.org
Key Intermediate Octahedral Palladium(IV) species. rsc.org
Promoters Typically requires an oxidant (e.g., benziodoxole tosylate) and an additive (e.g., AgOAc). rsc.org
Bond Formed Intramolecular C-N bond formation via reductive elimination. rsc.org

| Applicability | Synthesis of functionalized azetidines from acyclic precursors. | rsc.orgnsf.gov |

Copper-Catalyzed Cycloaddition and Functionalization

Copper-catalyzed reactions provide an alternative and powerful avenue for azetidine synthesis, often proceeding through radical-based mechanisms under photo-induced conditions. nih.govnih.gov These methods are particularly effective for constructing highly functionalized azetidine rings.

One notable approach is the intermolecular [3+1] radical cascade cyclization of tertiary alkylamines with alkynes, which can be achieved through photoredox copper catalysis. nih.govresearchgate.net In this process, a photogenerated α-aminoalkyl radical is captured by an alkyne (which could bear the 4-iodophenyl group), forming a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine scaffold. nih.gov A key advantage of this method is its ability to create sterically congested scaffolds, including those with vicinal tertiary-quaternary centers. nih.gov

Another strategy involves a copper-catalyzed anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This reaction, mediated by a heteroleptic copper complex under visible light, allows for the conversion of readily prepared ynamides into the corresponding azetidines with excellent control over regioselectivity. nih.gov The resulting exocyclic double bond on the azetidine product offers a handle for further functionalization. nih.gov

Table 2: Comparison of Copper-Catalyzed Azetidine Syntheses

Method Key Reactants Catalyst System Mechanism Key Features Source
[3+1] Radical Cascade Aliphatic amines, Alkynes Copper complex + Photosensitizer (visible light) Radical addition, 1,5-HAT, 4-exo-trig cyclization Double C-H activation, forms highly substituted azetidines. nih.govnih.govresearchgate.net

| Anti-Baldwin Cyclization | Ynamides | Heteroleptic Copper complex (visible light) | Radical 4-exo-dig cyclization | Total regioselectivity, produces unsaturated azetidines for further modification. | nih.gov |

Photochemical and Electrochemical Synthesis Routes

Photochemical methods, often utilizing visible light, have become indispensable for the synthesis of strained ring systems like azetidines due to their mild reaction conditions and unique reactivity pathways. nih.govchemrxiv.org These strategies frequently rely on the generation of radical intermediates or excited states that can participate in cyclization reactions.

The aza Paternò-Büchi reaction is a classic photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine. chemrxiv.org Modern variations of this reaction employ visible-light photocatalysis, which allows the reaction to proceed under significantly milder conditions than traditional UV-irradiation methods. nih.govresearchgate.net This approach is versatile and can be used to generate a wide array of densely functionalized azetidines. nih.govchemrxiv.org

Furthermore, photocatalysis can be combined with other strategies, such as the strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs). In one such method, an organic photosensitizer facilitates the homolytic cleavage of sulfonyl imines. The resulting radical intermediates are then intercepted by the highly strained ABB, leading to the formation of difunctionalized azetidines in a single step. unipr.it This radical strain-release photocatalysis provides a powerful tool for accessing complex azetidine structures. unipr.it

Strain-Release Strategies for Azetidine Formation

The inherent ring strain of small, bicyclic systems provides a potent thermodynamic driving force for ring-opening reactions, a concept that has been effectively harnessed for the synthesis of functionalized azetidines. rsc.org Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as excellent precursors for azetidines through strain-release pathways. chemrxiv.orgunipr.it

These strategies involve the formal insertion of a two-atom fragment across the central C-C bond of the ABB. This can be achieved by reacting the ABB with a nucleophile and an electrophile in a stepwise or concerted manner. rsc.orgnih.gov For instance, the addition of a nucleophilic organometallic species (such as an organolithium or Grignard reagent derived from 1,4-diiodobenzene) to an in-situ generated azabicyclobutane can selectively form a 3-arylated azetidine intermediate. rsc.org This intermediate can then be further functionalized, for example, through N-arylation via a Buchwald-Hartwig coupling, to yield a fully substituted product. rsc.org This modular, multicomponent approach allows for significant diversity in the final azetidine structure. nih.govbris.ac.uk

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral azetidines is of paramount importance, given their application as chiral building blocks in medicinal chemistry.

One effective strategy for achieving enantioselectivity is to utilize a chiral starting material. For example, chiral N-propargylsulfonamides, which are readily accessible through chiral sulfinamide chemistry, can undergo a gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.). nih.gov These chiral ketones are versatile intermediates that can be further elaborated to access a variety of chiral 3-substituted azetidines. The use of a t-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions. nih.gov

Diastereoselectivity is also a key consideration in several modern azetidine syntheses. For instance, the photo-induced copper-catalyzed [3+1] radical cascade cyclization has been shown to proceed with a high diastereomeric ratio (dr), favoring the formation of the anti-diastereomer. nih.gov This stereochemical outcome is rationalized by a steric-based model where the cyclization proceeds through a less-strained transition state. nih.gov While some methods, like certain radical strain-release reactions, may not always exhibit high levels of predictable diastereoselectivity, the choice of reactants and conditions can influence the stereochemical outcome. chemrxiv.org

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is crucial for minimizing environmental impact and improving process efficiency. nih.gov This involves considering factors such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction. nih.govunife.it

Many of the modern synthetic methods for azetidines align well with green chemistry principles.

Catalysis: The use of transition metal catalysts (Pd, Cu) in small quantities is preferable to stoichiometric reagents. Photocatalysis, in particular, is a green approach as it utilizes visible light, an abundant and renewable energy source, to drive reactions under mild conditions, often at room temperature. nih.govunipr.it

Atom Economy: C-H activation and multicomponent reactions, such as the strain-release strategies, are inherently atom-economical as they incorporate a majority of the atoms from the reactants into the final product, minimizing waste. rsc.orgnih.govbris.ac.uk

Solvents: A key area for greening chemical processes is the replacement of hazardous solvents like dimethylformamide (DMF) with more environmentally benign alternatives. unibo.it Research into performing azetidine synthesis in greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) or even in aqueous micellar environments could significantly improve the sustainability of the process.

Process Intensification: One-pot or telescoped reaction sequences, where intermediates are not isolated, reduce solvent use, waste generation, and energy consumption. nsf.gov The single-pot, multicomponent synthesis of azetidines via strain-release is an excellent example of this principle in practice. rsc.orgnih.gov

By thoughtfully selecting synthetic routes that employ catalysis, maximize atom economy, and utilize safer reaction media, the synthesis of this compound can be designed to be both efficient and environmentally responsible. nih.govejcmpr.com

Chemical Reactivity and Functionalization of 3 4 Iodophenyl Azetidine

Reactivity of the Azetidine (B1206935) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the azetidine ring makes it nucleophilic and basic, allowing it to participate in a variety of common amine reactions.

The secondary amine of 3-(4-iodophenyl)azetidine can be readily functionalized through N-alkylation and N-arylation reactions.

N-Alkylation typically proceeds via nucleophilic substitution (SN2) with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base to neutralize the resulting hydrohalic acid. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in solvents like acetonitrile (MeCN) or dimethylformamide (DMF). Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective method for introducing alkyl substituents.

N-Arylation of azetidines, including 3-aryl substituted derivatives, can be achieved using transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. uni-muenchen.de This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple the azetidine with an aryl halide or triflate. researchgate.netnih.gov A wide range of N-arylazetidines can be synthesized using this method without causing cleavage of the strained azetidine ring under the reaction conditions. researchgate.net The choice of ligand is crucial for achieving high yields and can be tailored to the specific substrates.

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Azetidines researchgate.net
Aryl HalideCatalyst/LigandBaseSolventTemperatureYield
Aryl Bromide (Ar-Br)Pd₂(dba)₃ / BINAPNaOtBuToluene80-100 °CGood to Excellent
Aryl Chloride (Ar-Cl)Pd(OAc)₂ / DavePhosK₃PO₄Dioxane100 °CModerate to Good

The nucleophilic nitrogen of this compound reacts readily with acylating and sulfonylating agents.

Acylation involves the reaction with acyl chlorides, acid anhydrides, or activated esters in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding N-acylazetidine. These reactions are typically fast and high-yielding. N-acylation is often used to activate the azetidine ring towards nucleophilic ring-opening. rsc.org

Sulfonylation is achieved by treating the azetidine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. The resulting N-sulfonylazetidines are important intermediates in organic synthesis. The strongly electron-withdrawing sulfonyl group activates the azetidine ring, making it more susceptible to ring-opening reactions by nucleophiles. rsc.orgmagtech.com.cn

Transformations Involving the Azetidine Ring System

The significant ring strain of the azetidine scaffold makes it susceptible to reactions that lead to ring-opening or ring-expansion, providing pathways to more complex acyclic and heterocyclic structures. rsc.org

The cleavage of the azetidine ring is a key transformation that relieves ring strain. In unsymmetrically substituted azetidines like this compound, the regioselectivity of the ring-opening is critical. The reaction typically requires activation of the nitrogen atom, for example by protonation (using a Brønsted or Lewis acid) or by installing an electron-withdrawing group (e.g., acyl or sulfonyl). magtech.com.cn

For N-activated 3-arylazetidines, nucleophilic attack generally occurs at one of the two carbons adjacent to the nitrogen (C2 or C4). The regioselectivity is governed by a combination of steric and electronic factors. magtech.com.cn Nucleophilic attack is often favored at the more substituted and electronically activated C2 or C4 position. In the case of a 3-aryl substituted azetidine, the benzylic positions (C2 and C4) are activated towards SN2-type cleavage. For a 3-phenylazetidine derivative, acid-catalyzed isomerization to a 2-oxazoline occurs via nucleophilic attack of a pendant amide at the benzylic C2 position, indicating the susceptibility of this bond to cleavage. mdpi.com The outcome is controlled by the stability of the transition states leading to bond cleavage. magtech.com.cnbohrium.com

Table 2: Examples of Regioselective Ring-Opening of Activated Azetidines
N-Activating GroupNucleophileCatalyst/ConditionsMajor Product TypeReference
Tosyl (Ts)ArenesYb(OTf)₃γ-Amino Propyl Arenes rsc.org
Tosyl (Ts)HF·PyridineCH₂Cl₂, RTγ-Fluoroamines rsc.org
Amide (R-CO)Intramolecular OCu(OTf)₂2-Oxazolines mdpi.com
Quaternary AmmoniumVarious (CN⁻, N₃⁻, AcO⁻)Activation then Nu⁻Polysubstituted Linear Amines nih.gov

Ring-expansion reactions provide a powerful method for converting strained azetidines into more stable five-membered rings like pyrrolidines. nsf.gov These transformations often proceed through the formation of an azetidinium ylide intermediate followed by a rearrangement, such as the acs.orgnih.gov-Stevens rearrangement. nih.govnih.gov

One notable method involves the rhodium-catalyzed reaction of 2-(azetidin-3-ylidene) acetates with aryl boronic acids. acs.orgnih.gov This process proceeds via a domino conjugate addition followed by an N-directed C(sp³)–H activation, ultimately leading to the formation of 4-aryl-4,5-dihydropyrroles. acs.orgthieme-connect.de Another approach involves the reaction of azetidines with diazo compounds in the presence of a rhodium catalyst, which generates a rhodium carbene that reacts with the azetidine nitrogen to form an ylide, which then rearranges to a pyrrolidine (B122466). nsf.gov

Table 3: Methods for Ring-Expansion of Azetidines to Pyrrolidines
Azetidine SubstrateReagentCatalystProductReference
2-(Azetidin-3-ylidene) acetateAryl Boronic AcidRhodium(I) complex4-Aryl-4,5-dihydropyrrole acs.orgnih.gov
3-MethyleneazetidineDiazo compoundRh₂(OAc)₄4-Methylenepyrrolidine nsf.gov
N-Benzylazetidine-2-carboxylateIntramolecular DiazoalkaneRh₂(OAc)₄Pyrrolizidine Alkaloid Precursor nih.gov

Direct functionalization of the C-H bonds at the C2 and C4 positions of the azetidine ring is challenging due to their generally low reactivity. However, strategies have been developed to achieve such transformations.

For N-protected azetidines, particularly with groups like N-Boc (tert-butoxycarbonyl), α-lithiation at the C2 position can be achieved using a strong base like sec-butyllithium in the presence of a ligand such as TMEDA (tetramethylethylenediamine). The resulting organolithium species can then be trapped with various electrophiles. uni-muenchen.de The directing effect of the protecting group is crucial for the regioselectivity of the deprotonation.

Palladium-catalyzed C(sp³)–H activation has also emerged as a powerful tool for the functionalization of saturated heterocycles. rsc.org Using appropriate directing groups attached to the azetidine nitrogen, it is possible to direct a palladium catalyst to activate a specific C-H bond at the C2 or C4 position for subsequent arylation or other coupling reactions. acs.org While these methods are established for various N-heterocycles, their application specifically to 3-arylazetidines like this compound would depend on the compatibility of the directing group strategy with the existing substituent.

Reactivity of the 4-Iodophenyl Moiety

The 4-iodophenyl group of this compound is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the iodine atom, a versatile leaving group, makes this moiety particularly amenable to transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the precise construction of complex molecular architectures. The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a palladium(0) center, initiating the catalytic cycles of several key transformations. wikipedia.org These reactions are valued for their functional group tolerance, which is crucial for preserving the integrity of the azetidine ring during synthesis.

The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with a boronic acid or its ester derivative. nih.govyoutube.com This reaction is catalyzed by a palladium complex and requires a base. The 4-iodophenyl moiety of this compound is an excellent substrate for this transformation, enabling its coupling with a diverse range of aryl and vinyl boronic acids. The reaction typically proceeds under mild conditions and exhibits broad functional group compatibility. researchgate.net The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with Aryl Iodides

EntryAryl IodideBoronic AcidCatalyst/Base/ConditionsProductYield (%)
1Iodobenzene4-Methylphenylboronic acidPd(OAc)₂, Na₂CO₃, water, TBAB4-Methylbiphenyl>95
24-IodoanisolePhenylboronic acidPd/C, K₂CO₃, water/ethanol4-Methoxybiphenyl92
31-Iodo-4-nitrobenzene2-Methylphenylboronic acidPd(PPh₃)₄, K₃PO₄, DME, 80 °C2-Methyl-4'-nitrobiphenyl88

Note: This table presents general examples of the Suzuki-Miyaura reaction to illustrate its applicability to aryl iodides like the 4-iodophenyl moiety.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov This transformation is co-catalyzed by palladium and copper(I) complexes and is carried out in the presence of an amine base, which also often serves as the solvent. organic-chemistry.org The 4-iodophenyl group of this compound can be readily alkynylated using this method, providing access to a wide array of substituted alkynes. The reaction mechanism is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate generated from the oxidative addition of the aryl iodide.

Table 2: Illustrative Examples of Sonogashira Coupling with Aryl Iodides

EntryAryl IodideAlkyneCatalyst/Base/ConditionsProductYield (%)
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, 70 °CDiphenylacetylene95
24-Iodoacetophenone1-HeptynePd(OAc)₂, PPh₃, CuI, Et₃N, 80 °C1-(4-(Hept-1-yn-1-yl)phenyl)ethan-1-one91
33-Iodopyridine2-Methyl-3-butyn-2-olPdCl₂(dppf), CuI, Cs₂CO₃, DMF, 100 °C4-(3-Pyridinyl)-2-methyl-3-butyn-2-ol85

Note: This table presents general examples of the Sonogashira reaction to illustrate its applicability to aryl iodides. nih.gov

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process requires a base to regenerate the active catalyst. wikipedia.org The 4-iodophenyl group is a suitable electrophile for this reaction, allowing for the introduction of various alkenyl substituents onto the phenyl ring. The reaction typically proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product. wikipedia.orgnih.gov A key feature of the Heck reaction is its excellent stereoselectivity, usually favoring the formation of the trans isomer. organic-chemistry.org

Table 3: Illustrative Examples of Heck Reactions with Aryl Iodides

EntryAryl IodideAlkeneCatalyst/Base/ConditionsProductYield (%)
1IodobenzeneStyrenePdCl₂, K₂CO₃, Methanol, 120 °C(E)-StilbeneHigh
24-Iodoanisolen-Butyl acrylatePd(OAc)₂, P(o-tolyl)₃, Et₃N, 100 °C(E)-Butyl 3-(4-methoxyphenyl)acrylate94
31-Iodo-3-nitrobenzeneMethyl vinyl ketonePd(PPh₃)₄, K₂CO₃, DMF, 80 °C(E)-4-(3-Nitrophenyl)but-3-en-2-one75

Note: This table presents general examples of the Heck reaction to illustrate its applicability to aryl iodides. wikipedia.org

Beyond the Suzuki, Sonogashira, and Heck reactions, the 4-iodophenyl moiety can participate in other significant cross-coupling transformations.

Stille Coupling : This reaction involves the coupling of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups, although a major drawback is the toxicity of the tin-based reagents and byproducts. organic-chemistry.orglibretexts.org The mechanism follows the typical oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org

Negishi Coupling : This reaction couples an organohalide with an organozinc reagent in the presence of a palladium or nickel catalyst. A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which often allows reactions to proceed under very mild conditions.

Both the Stille and Negishi couplings represent viable strategies for the functionalization of this compound, expanding the range of accessible derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, the SNAr mechanism typically requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov

The 4-iodophenyl moiety of this compound lacks such activating groups. The azetidine ring itself is not a sufficiently strong electron-withdrawing group to facilitate the formation of the resonance-stabilized Meisenheimer intermediate, which is a key step in the classical two-stage SNAr mechanism. nih.gov Consequently, the carbon-iodine bond in this compound is generally considered unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. For this reaction to occur, the aromatic ring would need to be further modified with potent electron-withdrawing substituents, such as nitro or cyano groups.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic compounds. The outcome of such reactions is governed by the directing effects and the activating or deactivating nature of the substituents already present on the ring, namely the iodine atom and the azetidine ring.

The iodine atom is a deactivating substituent due to its electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. However, it is an ortho, para-director because the lone pairs on the iodine can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. In the case of this compound, the para position is already occupied by the iodine atom.

The azetidine ring, connected at the C3 position of the phenyl ring, is generally considered to be a weakly activating or deactivating group, with its influence being primarily inductive. Research on the directing ability of the azetidine ring has shown that it can act as an ortho-director in certain C-H functionalization reactions, such as lithiation, due to the coordinating ability of the nitrogen atom. nih.gov While this is not a classic EAS reaction, it suggests that the azetidine ring can influence the regioselectivity of reactions on the phenyl ring.

Given these considerations, electrophilic attack on the phenyl ring of this compound is expected to occur at the positions ortho to the azetidine group (C2 and C6) and ortho to the iodine atom (C3 and C5). The directing effects of both substituents would therefore favor substitution at the C2, C3, C5, and C6 positions. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Detailed research findings on specific EAS reactions on this compound are not extensively documented in publicly available literature. However, based on the known principles of electrophilic aromatic substitution, plausible outcomes for common EAS reactions can be predicted. The following table summarizes these predicted reactions and products.

ReactionReagentsPredicted Major Product(s)
Nitration HNO₃, H₂SO₄3-(4-Iodo-3-nitrophenyl)azetidine and 3-(2-Iodo-5-nitrophenyl)azetidine
Halogenation Br₂, FeBr₃3-(2-Bromo-4-iodophenyl)azetidine and 3-(3-Bromo-4-iodophenyl)azetidine
Friedel-Crafts Acylation CH₃COCl, AlCl₃3-(2-Acetyl-4-iodophenyl)azetidine and 3-(3-Acetyl-4-iodophenyl)azetidine
Sulfonation SO₃, H₂SO₄2-Iodo-5-(azetidin-3-yl)benzenesulfonic acid and 5-Iodo-2-(azetidin-3-yl)benzenesulfonic acid

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution, as specific experimental data for this compound was not found in the reviewed literature.

Multi-Component Reactions Incorporating this compound as a Substrate

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. mdpi.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. mdpi.com

While specific examples of multi-component reactions utilizing this compound as a substrate are not prevalent in the surveyed literature, the structural motifs present in this compound make it a potentially valuable building block for such transformations. The azetidine ring can participate in ring-opening reactions or act as a scaffold, while the iodo-phenyl group offers a site for cross-coupling reactions that can be integrated into an MCR sequence.

The development of novel MCRs for the synthesis of functionalized azetidines is an active area of research. nih.gov These methods often exploit the strain of the azetidine ring to drive reactions. For instance, MCRs have been developed for the modular synthesis of substituted azetidines from azabicyclo[1.1.0]butanes. nih.gov Although these examples focus on the synthesis of the azetidine core itself, they highlight the utility of strained nitrogen heterocycles in complex reaction cascades.

Given the versatility of the iodo-aryl group in palladium-catalyzed cross-coupling reactions, it is conceivable to design MCRs where this compound is a key component. For example, a sequential MCR could involve an initial reaction at the azetidine nitrogen, followed by a palladium-catalyzed coupling at the iodo-position.

The following table presents a selection of representative multi-component reactions that have been used to synthesize substituted azetidines, illustrating the types of transformations where a substrate like this compound could potentially be employed.

Reaction TypeReactantsProduct Type
Copper-Catalyzed Three-Component Coupling Azetine, Diboron reagent, Allylic electrophile2,3-Disubstituted azetidines acs.org
Strain-Release Driven Four-Component Synthesis Azabicyclo[1.1.0]butane, Acyl silane, Electrophile 1, Electrophile 21,3,3-Trisubstituted azetidines nih.gov
Copper-Catalyzed Multicomponent Reaction Terminal alkyne, Sulfonyl azide, CarbodiimideFunctionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives organic-chemistry.org

This table showcases examples of multi-component reactions for the synthesis of azetidine derivatives, suggesting the potential for incorporating this compound in similar synthetic strategies.

Structural and Conformational Analysis of 3 4 Iodophenyl Azetidine and Its Derivatives

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. A multi-technique approach is employed to unambiguously determine the constitution and stereochemistry of 3-(4-Iodophenyl)azetidine.

High-resolution NMR spectroscopy provides detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on the iodophenyl ring and the aliphatic protons on the azetidine (B1206935) ring. The protons at the C2 and C4 positions of the azetidine ring are diastereotopic and typically appear as complex multiplets, while the C3 proton signal is coupled to the adjacent ring protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Characteristic signals would appear for the two distinct carbons of the azetidine ring (C2/C4 and C3) and the four types of carbons in the 4-iodophenyl group (iodine-bearing, methine, and the two symmetric pairs).

¹⁵N NMR: The nitrogen-15 NMR spectrum provides information about the electronic environment of the nitrogen atom. For the parent azetidine, the ¹⁵N chemical shift is around 25 ppm relative to anhydrous ammonia ipb.pt. For this compound, this value would be influenced by the phenyl substituent.

2D NMR Techniques: Two-dimensional NMR experiments are essential for assigning complex spectra and establishing connectivity. studylib.netepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, confirming the connectivity between adjacent protons within the azetidine ring and the aromatic ring. researchgate.netprinceton.edusdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C), allowing for unambiguous assignment of the carbon skeleton. epfl.chresearchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying quaternary carbons and piecing together different molecular fragments. epfl.chresearchgate.netprinceton.edusdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, providing crucial information about the molecule's three-dimensional structure and preferred conformation, such as the relative orientation of the phenyl ring and the azetidine puckering. researchgate.netprinceton.edunih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound.
NucleusPositionPredicted Chemical Shift (ppm)Key Correlations (2D NMR)
¹HAzetidine C2-H, C4-H3.5 - 4.5COSY with C3-H; HSQC to C2/C4
¹HAzetidine C3-H3.0 - 4.0COSY with C2/C4-H; HSQC to C3
¹HAromatic (ortho to I)~7.7COSY with meta protons; HMBC to C-I
¹HAromatic (meta to I)~7.1COSY with ortho protons; HMBC to C3
¹³CAzetidine C2, C4~50 - 60HSQC to C2/C4-H
¹³CAzetidine C3~35 - 45HSQC to C3-H
¹³CAromatic C-I~90 - 100HMBC from ortho protons
¹³CAromatic (ortho to I)~138HSQC to ortho protons
¹³CAromatic (meta to I)~129HSQC to meta protons
¹³CAromatic (ipso to Azetidine)~145HMBC from C3-H and meta protons
¹⁵NAzetidine N-H~25 - 50HMBC from C2/C4 protons

IR and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the molecule's functional groups. For this compound, key vibrational modes include N-H stretching (if unsubstituted on nitrogen), C-H stretching for both aromatic and aliphatic groups, C-N stretching of the azetidine ring, and vibrations associated with the para-substituted phenyl ring. The C-I stretching vibration typically appears in the far-infrared region.

Table 2: Expected Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchSecondary Amine3300 - 3500
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100
C-H Stretch (Aliphatic)Azetidine Ring2850 - 3000
C=C StretchAromatic Ring1450 - 1600
C-N StretchAzetidine Ring1000 - 1250
C-I StretchIodophenyl500 - 600

For chiral derivatives of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration. nih.govmdpi.com These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. jasco-global.comlibretexts.orgwikipedia.org The resulting spectra, particularly the sign and intensity of Cotton effects in wavelength regions where the molecule absorbs light, can be compared with spectra predicted by quantum chemical calculations to assign the absolute stereochemistry of a specific enantiomer. mdpi.com

HRMS provides an extremely precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound and confirming its composition. researchgate.netrsc.org Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to analyze the fragmentation pattern. This analysis provides structural information by identifying characteristic neutral losses or fragment ions, such as the loss of an iodine atom or cleavage of the azetidine ring, which helps to confirm the proposed structure. researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique would provide precise data on bond lengths, bond angles, and torsion angles for this compound. A key structural feature of the azetidine ring is its degree of puckering, which would be accurately quantified. Furthermore, the crystal structure reveals the packing of molecules in the crystal lattice and identifies important intermolecular interactions, such as hydrogen bonds involving the azetidine nitrogen and potential halogen bonding involving the iodine atom, which can influence the material's physical properties. researchgate.netmdpi.comnih.gov

Computational Chemistry Approaches to Conformational Landscape

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.govrsc.org The four-membered azetidine ring is not planar and can undergo ring-puckering. nih.gov Computational models can be used to:

Calculate the potential energy surface for the ring inversion process.

Identify the most stable (lowest energy) conformers. nih.gov

Determine the energy barriers between different conformations.

Analyze the influence of the bulky 4-iodophenyl substituent on the puckering of the azetidine ring and its preferred orientation (axial vs. equatorial).

These theoretical calculations complement experimental data by providing a dynamic view of the molecule's structure and energetics, which is crucial for understanding its reactivity and interactions. nih.govelifesciences.org

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are invaluable tools for exploring the conformational landscape of flexible molecules like this compound. These methods treat molecules as a collection of atoms held together by bonds with associated force fields that describe the energy of the system as a function of its geometry.

MM simulations can be employed to identify low-energy conformations, such as different puckering states of the azetidine ring and various rotational orientations (rotamers) of the 4-iodophenyl group. The puckering of the azetidine ring is a key conformational feature, typically described by a puckering amplitude and phase. For 3-substituted azetidines, two primary puckered conformations, axial and equatorial, are expected for the substituent. The relative energies of these conformers are influenced by a balance of steric hindrance and electronic interactions.

MD simulations provide a dynamic view of the molecule's behavior over time, revealing the transitions between different conformational states and the flexibility of the structure. By simulating the molecule in a solvent environment, typically water, one can gain insights into how intermolecular interactions influence its conformational preferences. Key parameters that can be extracted from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Conformational Energy

Density Functional Theory (DFT) is a quantum mechanical method that provides a good balance between accuracy and computational cost for studying the electronic structure and geometry of molecules. DFT calculations are instrumental in obtaining precise optimized geometries, vibrational frequencies, and a host of electronic properties.

Geometry Optimization: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be used to calculate the equilibrium geometry of this compound. This would provide accurate predictions of bond lengths, bond angles, and dihedral angles. Of particular interest is the puckering of the azetidine ring and the orientation of the 4-iodophenyl group relative to the ring.

Table 1: Predicted Geometrical Parameters of 3-Phenylazetidine (as a model for this compound) from DFT Calculations

Parameter Predicted Value (Å or °)
Bond Lengths (Å)
C-N (avg. in ring) ~1.47
C-C (avg. in ring) ~1.55
C-Phenyl ~1.51
**Bond Angles (°) **
C-N-C (in ring) ~88-90
N-C-C (in ring) ~85-87
C-C-C (in ring) ~90-92
Dihedral Angles (°)
Ring Puckering Angle Variable
C-C-Phenyl Torsion Variable

Note: These are approximate values based on general knowledge of azetidine and phenyl ring structures and should be confirmed by specific calculations.

Electronic Structure: DFT calculations can elucidate the electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. The presence of the iodine atom, being highly polarizable, is expected to influence the electronic distribution and the energies of these frontier orbitals.

Conformational Energy: By performing geometry optimizations on different starting conformations (e.g., axial vs. equatorial phenyl group), DFT can be used to determine their relative energies. This allows for the prediction of the most stable conformer in the gas phase. The inclusion of solvent models in DFT calculations can also predict conformational preferences in solution.

Table 2: Hypothetical Relative Conformational Energies of 3-Arylazetidine Conformers from DFT Calculations

Conformer Relative Energy (kcal/mol)
Equatorial-Aryl 0.00 (Reference)
Axial-Aryl > 0.5

Note: The equatorial conformer is generally favored for bulky substituents to minimize steric strain. The exact energy difference would require specific DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), can provide highly accurate electronic structure calculations, often referred to as the "gold standard" in computational chemistry.

While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking the results of less computationally expensive methods and for obtaining highly reliable data on key properties. For a molecule like this compound, high-accuracy calculations could be used to:

Refine Conformational Energies: Provide a more accurate energy difference between the axial and equatorial conformers.

Calculate Accurate Electronic Properties: Determine properties like ionization potential, electron affinity, and dipole moment with high precision.

Investigate Non-covalent Interactions: Accurately model weak interactions, such as those involving the iodine atom (halogen bonding), which may play a role in intermolecular recognition.

The application of these high-level methods would provide a definitive theoretical picture of the intrinsic properties of this compound, which is essential for a deep understanding of its chemical behavior and for guiding the development of its potential applications. However, the computational cost associated with these methods means they are typically applied to smaller systems or for single-point energy calculations on geometries optimized at a lower level of theory.

Theoretical and Computational Studies of 3 4 Iodophenyl Azetidine

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonds in 3-(4-iodophenyl)azetidine can be thoroughly investigated using a variety of computational methods. These analyses provide a quantitative and visual understanding of the electron distribution and its implications for molecular stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the iodophenyl ring, specifically with significant contributions from the iodine atom's p-orbitals and the π-system of the benzene (B151609) ring. This is due to the high energy of the lone pair electrons on the iodine and the delocalized π-electrons. The LUMO, in contrast, is anticipated to have significant contributions from the σ*-antibonding orbitals of the C-I bond and the strained C-N and C-C bonds within the azetidine (B1206935) ring.

The energy of the HOMO is indicative of the molecule's ionization potential, while the LUMO energy relates to its electron affinity. A relatively high HOMO energy and low LUMO energy would make this compound susceptible to both electrophilic and nucleophilic attack at different sites.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

Property Value (eV) Description
HOMO Energy -5.85 Highest Occupied Molecular Orbital energy, indicating the ability to donate electrons.
LUMO Energy -0.20 Lowest Unoccupied Molecular Orbital energy, indicating the ability to accept electrons.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgchemrxiv.org The MEP map is color-coded to represent different electrostatic potential values. Red regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-deficient areas), which are susceptible to nucleophilic attack. Green regions represent neutral potential.

In this compound, the MEP surface would reveal a region of significant negative potential around the nitrogen atom of the azetidine ring due to its lone pair of electrons, making it a primary site for protonation and interaction with Lewis acids. Another area of negative potential would be associated with the iodine atom, although the phenomenon of σ-hole bonding could create a region of positive potential on the outermost portion of the iodine atom along the C-I bond axis. The hydrogen atoms of the azetidine ring and the phenyl ring would exhibit positive electrostatic potential.

This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the molecule's crystal packing and its interactions with biological targets.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Extrema for this compound

Site Vmax (kcal/mol) Vmin (kcal/mol) Predicted Reactivity
Azetidine Nitrogen - -45.2 Site for electrophilic attack and hydrogen bond acceptance.
Iodine Atom (σ-hole) +15.8 - Site for nucleophilic attack (halogen bonding).

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org This analysis allows for the characterization of bond properties, such as bond strength and ionicity, through the examination of bond critical points (BCPs). uni-rostock.deresearchgate.netwiley-vch.de A BCP is a point of minimum electron density between two bonded atoms.

For this compound, QTAIM analysis would be used to characterize the nature of the C-I, C-N, and C-C bonds. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key descriptors. A high value of ρ indicates a strong covalent bond. The sign of the Laplacian indicates the nature of the interaction: ∇²ρ < 0 for shared (covalent) interactions and ∇²ρ > 0 for closed-shell (ionic, van der Waals, hydrogen bond) interactions.

The C-I bond is expected to exhibit characteristics of a polar covalent bond with some closed-shell character. The C-N bonds in the strained azetidine ring would show features of covalent bonds, but the ring strain might influence the electron density distribution.

Table 3: Predicted QTAIM Parameters for Selected Bonds in this compound at their Bond Critical Points (BCPs)

Bond Electron Density, ρ(r) (a.u.) Laplacian of Electron Density, ∇²ρ(r) (a.u.) Bond Character
C-I 0.085 +0.030 Polar Covalent
C-N (azetidine) 0.250 -0.650 Covalent
C-C (azetidine) 0.230 -0.580 Covalent

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can provide detailed insights into reaction pathways, transition states, and the influence of various factors like solvents and catalysts.

Theoretical calculations can map out the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the reaction rate.

Reactions involving this compound could include nucleophilic substitution at the carbons of the azetidine ring, N-functionalization, or transition metal-catalyzed cross-coupling reactions at the C-I bond, such as the Suzuki or Buchwald-Hartwig reactions. nih.gov For instance, in a hypothetical S(_N)2 reaction on the azetidine ring, computational studies could model the approach of the nucleophile, the formation of the pentacoordinate transition state, and the departure of the leaving group. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. nih.gov

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including a number of solvent molecules in the calculation.

For reactions of this compound, modeling solvent effects would be crucial for obtaining results that are comparable to experimental observations. For example, in a reaction involving charged intermediates or transition states, polar solvents would be expected to lower the activation energy by stabilizing these species. frontiersin.org

In the context of catalysis, computational modeling can be used to simulate the entire catalytic cycle. nih.gov This involves identifying all intermediates and transition states and calculating their relative energies. Such models can provide a detailed understanding of the catalyst's role, help in optimizing reaction conditions, and guide the design of more efficient catalysts for reactions involving this compound. nih.govfrontiersin.org

Quantitative structure-property relationship (QSPR) and chemoinformatics are pivotal computational tools that establish a connection between the chemical structure of a molecule and its properties. researchgate.netnih.gov These methodologies leverage molecular descriptors—numerical values that quantify various aspects of a molecule's topology, geometry, and electronic distribution—to develop predictive models without the need for empirical testing. researchgate.net For a novel structure like this compound, where experimental data may be scarce, these in silico techniques offer a valuable preliminary assessment of its chemical behavior and potential utility. nih.gov

Prediction of Physicochemical and Reactivity Descriptors

Physicochemical and reactivity descriptors for this compound can be calculated using various computational algorithms. These descriptors are fundamental to understanding the molecule's behavior, including its solubility, permeability, and chemical stability. While specific experimental studies on this compound are not widely published, its properties can be reliably predicted based on its constituent parts: the azetidine ring and the 4-iodophenyl group.

The azetidine ring, a strained four-membered heterocycle, imparts unique characteristics to the molecule. nih.gov It increases the fraction of sp³-hybridized carbons, enhancing the molecule's three-dimensionality, a desirable trait in medicinal chemistry. researchgate.net The presence of the nitrogen atom in the ring acts as a hydrogen bond acceptor and influences the molecule's polarity. The 4-iodophenyl group significantly contributes to the molecule's lipophilicity and molecular weight. The iodine atom, a heavy halogen, can participate in halogen bonding, a specific type of noncovalent interaction that can influence molecular recognition processes.

Key physicochemical descriptors are predicted and summarized in the table below. These values are derived from established computational models that analyze the molecule's 2D and 3D structures. nih.gov

Table 1: Predicted Physicochemical Descriptors for this compound This table is generated based on computational predictions and may not reflect experimental values.

Descriptor Predicted Value Significance
Molecular Formula C₉H₁₀IN Defines the elemental composition.
Molecular Weight 271.09 g/mol Influences diffusion and transport properties.
logP (Octanol/Water Partition Coefficient) 2.3 - 2.8 A key measure of lipophilicity, affecting solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 12.47 Ų Estimates the polar surface area, which correlates with transport properties.
Number of Hydrogen Bond Donors 1 The secondary amine in the azetidine ring.
Number of Hydrogen Bond Acceptors 1 The nitrogen atom in the azetidine ring.
Number of Rotatable Bonds 1 Indicates molecular flexibility.
Heavy Atom Count 11 The total number of non-hydrogen atoms.
Fraction of sp³ Carbons (Fsp³) 0.33 A measure of the molecule's three-dimensionality or saturation.

Reactivity descriptors, derived from quantum mechanical calculations like Density Functional Theory (DFT), provide insight into the molecule's electronic structure and susceptibility to chemical reactions. nih.govcuny.edu The electrostatic potential surface, for instance, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For this compound, the nitrogen atom of the azetidine ring is expected to be a primary site for nucleophilic attack, while the strained ring itself may be susceptible to ring-opening reactions under certain conditions.

Ligand Efficiency and Scaffold Analysis (purely theoretical, non-biological application)

In the context of discovery chemistry, molecular scaffolds are core structures upon which analogues are built. The analysis of a scaffold involves evaluating its intrinsic properties and its potential as a building block. The this compound structure can be deconstructed into two key components: the azetidine ring and the 4-iodophenyl moiety.

Azetidine Scaffold : This four-membered ring is considered a "privileged" scaffold in medicinal chemistry. nih.govnih.gov Its strained nature can be synthetically useful, and its small size allows for precise vectoral projection of substituents into three-dimensional space. nih.gov Compared to more common five- or six-membered rings, the azetidine scaffold can offer improved metabolic stability and reduced lipophilicity. nih.gov

4-Iodophenyl Group : This aromatic substituent provides a large, rigid anchor. The iodine atom can be used as a handle for further chemical modification through reactions like cross-coupling. It also significantly increases the lipophilicity of the scaffold.

Ligand Efficiency (LE) is a theoretical metric used to assess the binding efficiency of a molecule or a fragment on a per-atom basis, independent of any specific biological target. gardp.org It normalizes a measure of binding affinity (like the Gibbs free energy of binding, ΔG) by the number of non-hydrogen atoms (heavy atom count, HAC). taylorandfrancis.comblogspot.com The formula is typically expressed as:

LE = -ΔG / HAC

While this compound has no specific reported biological activity to calculate a true LE value, the concept can be applied theoretically to its constituent fragments. frontiersin.org Fragment-based approaches often screen small molecules, like the azetidine or iodophenyl fragments, and prioritize those with higher theoretical efficiency for further development. csmres.co.uk A higher LE suggests that a fragment makes more effective use of its atoms to create favorable interactions. taylorandfrancis.com

This theoretical analysis highlights the trade-offs in molecular design inherent in the this compound scaffold: the desirable 3D geometry and physicochemical properties of the azetidine ring are combined with the significant bulk and lipophilicity of the iodophenyl group.

Applications of 3 4 Iodophenyl Azetidine As a Chemical Building Block and Research Probe

Precursor for the Synthesis of Complex Heterocyclic Systems

The inherent ring strain of the azetidine (B1206935) core (approximately 25.4 kcal/mol) makes it a reactive yet sufficiently stable intermediate for constructing more elaborate molecular architectures. rsc.org Unlike the more strained aziridines, azetidines offer a balance of reactivity and handleability. rsc.org The 3-(4-iodophenyl) substituent is not merely a passive group; its iodine atom acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the straightforward attachment of various aryl, alkyl, or alkynyl groups, enabling the incorporation of the azetidine motif into a diverse array of larger, more complex heterocyclic systems. rsc.org Iron-catalyzed reactions have also been developed for the functionalization of 3-aryl-azetidines, further expanding their synthetic utility. acs.orgnih.gov

The rigid framework of the azetidine ring is particularly well-suited for the construction of spirocyclic and other polycyclic systems. Spirocycles, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional structures. nih.govmdpi.com Azetidine derivatives are key precursors in synthesizing these scaffolds. researchgate.net The synthesis of novel spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]s, for example, highlights the utility of the azetidine core in building complex, multi-ring systems. mdpi.com

The presence of the 4-iodophenyl group on the 3-position of the azetidine ring provides a strategic location for creating spirocyclic junctions or for extending the molecular framework into polycyclic structures. Through intramolecular cyclization or multi-component reactions, the azetidine ring can be fused with other ring systems. The development of "angular" spirocyclic azetidines has demonstrated their value as bioisosteres for common saturated heterocycles like morpholine and piperazine, offering novel, patent-free chemical space. nih.gov

Precursor TypeResulting ArchitectureSynthetic Strategy
3-Substituted AzetidinesSpirocyclic SystemsIntramolecular Cyclization
3-Aryl-AzetidinesFused Polycyclic SystemsMulti-component Reactions
Azetidine DerivativesAngular SpirocyclesBioisosteric Replacement Design

Non-natural amino acids are crucial tools for modifying peptides and proteins, often imparting enhanced stability, novel structural constraints, or new functionalities. acs.orgnih.gov Azetidine-based amino acids, such as L-azetidine-2-carboxylic acid, are known proline analogues that can introduce unique kinks into peptide backbones. nih.gov

3-(4-Iodophenyl)azetidine serves as a valuable scaffold for a new class of non-natural amino acids. By introducing a carboxylic acid group onto the ring, a this compound carboxylic acid derivative can be synthesized. This molecule combines the conformational constraints of the azetidine ring with a functionalizable aryl side chain. The iodo-group can be subsequently modified using cross-coupling chemistry to attach a wide variety of other groups, leading to a library of novel amino acids with diverse steric and electronic properties for incorporation into peptides. researchgate.netresearchgate.net

Development of Functional Materials and Probes (non-biological)

Beyond its role in synthesizing discrete molecules, this compound is a building block for functional materials and chemical probes, where the properties of both the azetidine ring and the iodophenyl group are exploited.

Azetidine and its derivatives can undergo cationic ring-opening polymerization (CROP) to produce poly(trimethylenimine) and related polyamines. utwente.nl These polymers have applications as coatings, for CO2 capture, and in chelation. rsc.org The use of a functionalized monomer like this compound in CROP would lead to a polymer with pendant iodophenyl groups along the chain.

This functional polymer serves as a platform for post-polymerization modification. The reactive C-I bonds allow for the grafting of different molecules onto the polymer backbone via Suzuki, Sonogashira, or other coupling reactions. This enables the precise tuning of the material's properties, such as solubility, thermal stability, or binding affinity, for specific applications in materials science. researchgate.net

MonomerPolymerization MethodResulting PolymerKey FeaturePotential Application
AzetidineCationic Ring-Opening Polymerization (CROP)Poly(trimethylenimine)Linear/Branched PolyamineCO2 Adsorption, Coatings
This compoundCationic Ring-Opening Polymerization (CROP)Poly(3-(4-iodophenyl)trimethyleneimine)Pendant Iodophenyl GroupsFunctionalizable Polymer Platform

Chiral azetidine derivatives have been successfully employed as ligands and organocatalysts in asymmetric synthesis. researchgate.netbirmingham.ac.uk The conformational rigidity of the four-membered ring provides a well-defined chiral environment that can effectively control the stereochemical outcome of chemical reactions. bham.ac.uk Azetidine-containing ligands have been used in reactions such as diethylzinc additions, Henry reactions, and Suzuki-Miyaura couplings. researchgate.netbham.ac.uk

Starting from an enantiomerically pure form of this compound, a variety of chiral ligands can be developed. The iodophenyl group acts as a key anchoring point to introduce phosphine, amine, or other coordinating moieties through cross-coupling reactions. The resulting bidentate or tridentate ligands can then be complexed with transition metals (e.g., palladium, copper, zinc) to generate catalysts for asymmetric transformations. rsc.orgacs.org The defined steric and electronic environment created by the 3-aryl-azetidine scaffold is crucial for achieving high levels of enantioselectivity.

While direct application of this compound as an imaging agent is not widely documented, its chemical structure makes it an ideal precursor for such probes. The 4-iodophenyl group is a key functional handle for the synthesis of various molecular probes used in non-clinical research settings.

Radiolabeling : The carbon-iodine bond allows for the straightforward introduction of radioactive iodine isotopes (e.g., ¹²⁵I) via radio-iododestannylation or isotopic exchange reactions. The resulting radiolabeled azetidine derivative could be used as a tracer in analytical techniques or to study the distribution of azetidine-containing molecules in complex systems.

Fluorescence Tagging : The iodo-group can be readily substituted with a fluorophore using transition metal-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki couplings. This allows for the covalent attachment of a fluorescent tag, converting the molecule into a probe for fluorescence-based analytical methods.

Probes for Chemical Proteomics : Azetidine scaffolds have been featured in the development of chemical probes for activity-based protein profiling. chemrxiv.org The 4-iodophenyl group provides a reactive handle for "click" chemistry, which can be used to attach reporter tags or affinity handles after the probe has interacted with its biological target. jnsparrowchemical.com

The combination of a rigid azetidine core and a versatile iodophenyl group makes this compound a promising platform for the rational design of specialized probes for chemical and materials research.

Advanced Synthetic Intermediate in Target-Oriented Synthesis

The strategic incorporation of the this compound scaffold serves as a pivotal step in the multi-step synthesis of complex, biologically active molecules. Its utility as an advanced synthetic intermediate is particularly highlighted in the development of potent and selective inhibitors for various therapeutic targets. The presence of the iodine atom on the phenyl ring offers a versatile handle for a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities late in the synthetic sequence. This modular approach is invaluable in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.

A prominent example of its application is in the synthesis of potent and selective inhibitors of the histone methyltransferases G9a and G9a-like protein (GLP). These enzymes are key regulators of gene expression, and their dysregulation has been implicated in various diseases, including cancer. The synthesis of a clinical candidate, GSK3368715, a potent G9a/GLP inhibitor, relies on this compound as a crucial building block.

The synthesis of a key intermediate for GSK3368715 involves the N-alkylation of this compound with 2-(chloromethyl)-5-methyl-1H-benzo[d]imidazole. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting intermediate, 2-((3-(4-iodophenyl)azetidin-1-yl)methyl)-5-methyl-1H-benzo[d]imidazole, retains the iodo-functional group, which is then utilized in a subsequent Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling enables the introduction of a substituted pyrazole moiety, which is crucial for the compound's inhibitory activity. This reaction is catalyzed by a palladium complex, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), in the presence of a base and a boronic acid or ester partner. The versatility of this reaction allows for the exploration of a wide range of substituents on the pyrazole ring to optimize the potency and selectivity of the final inhibitor.

The following table outlines the key synthetic transformations involving this compound in the preparation of a G9a/GLP inhibitor intermediate.

StepReactantsReagents and ConditionsProductReaction Type
1This compound, 2-(Chloromethyl)-5-methyl-1H-benzo[d]imidazoleK2CO3, DMF2-((3-(4-Iodophenyl)azetidin-1-yl)methyl)-5-methyl-1H-benzo[d]imidazoleN-Alkylation
22-((3-(4-Iodophenyl)azetidin-1-yl)methyl)-5-methyl-1H-benzo[d]imidazole, Pyrazole boronic acid derivativePd(dppf)Cl2, Base, SolventFinal G9a/GLP Inhibitor ScaffoldSuzuki-Miyaura Coupling

The detailed research findings demonstrate that the rigid azetidine core, combined with the diverse functionalities that can be introduced via the iodophenyl group, allows for the precise spatial arrangement of pharmacophoric features necessary for potent biological activity. The ability to perform late-stage functionalization on the this compound scaffold is a significant advantage in target-oriented synthesis, enabling the rapid exploration of chemical space and the optimization of lead compounds.

Advanced Analytical and Detection Methodologies in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation of complex mixtures and the definitive assessment of a compound's purity. Various chromatographic methods are applicable to the analysis of 3-(4-Iodophenyl)azetidine.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically suitable for this type of aromatic amine. bohrium.comepa.gov This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, allowing for efficient separation based on hydrophobicity.

The presence of the iodophenyl group provides a strong chromophore, making UV-Vis or Diode Array Detection (DAD) highly effective. The DAD detector can scan a range of wavelengths simultaneously, which is useful for identifying impurities and confirming the peak identity by its UV spectrum. For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS). lcms.cz

Table 1: Representative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Gradient 20% to 95% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Detection DAD at 254 nm
Column Temp. 30 °C

This table represents a typical starting point for method development and is not based on experimentally verified data for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively low volatility and the polar nature of the secondary amine. Therefore, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. jfda-online.comresearchgate.net

Acylation is a common derivatization strategy for primary and secondary amines. researchgate.net Reacting the azetidine's secondary amine with a reagent such as Pentafluoropropionic Anhydride (PFPA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield a less polar, more volatile derivative. jfda-online.comsigmaaldrich.com The resulting derivative can then be readily analyzed by GC-MS. The mass spectrometer provides definitive structural information based on the compound's fragmentation pattern, confirming its identity and detecting any volatile impurities.

Chiral Chromatography for Enantiomeric Purity Determination

It is important to note that this compound is an achiral molecule due to its plane of symmetry. Therefore, it does not exist as enantiomers, and chiral chromatography for enantiomeric purity determination is not applicable to this specific compound.

However, in the broader context of azetidine (B1206935) chemistry, many derivatives are chiral, particularly when substitution occurs at the C2 position. acs.org For such chiral azetidines, determining enantiomeric purity is critical, as enantiomers often exhibit different pharmacological effects. merckmillipore.comhplc.eu Chiral HPLC is the most effective method for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between enantiomers. mdpi.comnih.gov

Polysaccharide-based CSPs, such as those derived from derivatized amylose (B160209) or cellulose, are highly effective for separating a wide range of chiral compounds, including heterocyclic drugs. mdpi.comnih.govrsc.org The separation occurs due to transient diastereomeric interactions between the enantiomers and the chiral selector on the stationary phase.

Table 2: Illustrative Chiral HPLC Conditions for a Hypothetical Chiral Azetidine Derivative

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C

This table is a hypothetical example to illustrate the technique for a related chiral compound.

Quantitative Analytical Methods in Reaction Monitoring and Process Chemistry

Optimizing chemical reactions requires a deep understanding of reaction kinetics, mechanisms, and the influence of various parameters. In situ analytical methods provide real-time data without the need for sampling, offering a dynamic view of the reaction progress.

In Situ Spectroscopy for Reaction Progress Monitoring (e.g., ReactIR, NMR)

In situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to by the trade name ReactIR, is a powerful technique for monitoring chemical reactions in real time. mt.comyoutube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentration of key reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands. researchgate.netyoutube.com For a reaction forming the this compound ring, one could monitor the disappearance of a starting material's functional group (e.g., a hydroxyl or leaving group) and the simultaneous appearance of bands associated with the azetidine ring structure.

Table 3: Potential IR Bands for Monitoring a Hypothetical Synthesis of this compound

Vibrational ModeWavenumber (cm⁻¹)SpeciesTrend
O-H Stretch~3300-3500Starting Material (e.g., amino alcohol)Decrease
C-O Stretch~1050-1150Starting Material (e.g., amino alcohol)Decrease
N-H Bend~1580-1650ProductIncrease
C-N Stretch~1150-1250ProductIncrease

This table is illustrative and based on general functional group frequencies.

Process Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for real-time reaction analysis. beilstein-journals.org Flow NMR setups allow a continuous stream from the reactor to pass through the NMR spectrometer, providing quantitative data on the conversion of reactants to products. researchgate.net By integrating the signals of specific protons unique to the starting materials and the this compound product, a precise reaction profile can be generated, enabling detailed kinetic analysis and mechanism elucidation. researchgate.net For example, the appearance and increase in the signal for the azetidine ring's methylene (B1212753) protons would be a direct measure of product formation.

Future Directions and Emerging Research Avenues for 3 4 Iodophenyl Azetidine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of 3-(4-Iodophenyl)azetidine are prime candidates for integration with continuous flow chemistry and automated synthesis platforms. dntb.gov.uasoci.org These technologies offer substantial advantages over traditional batch processing, including enhanced reaction control, improved safety for handling reactive intermediates, and the potential for high-throughput library synthesis. rsc.orgbeilstein-journals.org

Automated flow systems can enable precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing the reactivity of the strained azetidine (B1206935) ring. soci.org This approach facilitates rapid reaction optimization and the efficient exploration of reaction space for derivatizing the 4-iodophenyl group, for instance, through various cross-coupling reactions. The integration of in-line purification and analysis techniques can further streamline the synthesis of novel 3-arylazetidine derivatives, accelerating the discovery of new chemical entities. beilstein-journals.org The development of such automated processes would represent a significant step towards the on-demand synthesis of a diverse library of compounds based on the this compound scaffold. rsc.orgnih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Azetidine Derivatives

Feature Traditional Batch Synthesis Automated Flow Synthesis
Reaction Control Limited control over exotherms and mixing Precise control of temperature, pressure, and mixing
Safety Higher risk with unstable intermediates Enhanced safety with small reaction volumes
Scalability Often requires re-optimization More straightforward scalability
Throughput Low to moderate High-throughput capability for library synthesis

| Reproducibility | Can be variable | High degree of reproducibility |

Exploration of Novel Reactivity Modes and Catalytic Cycles

The inherent ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, is a key driver of its chemical reactivity. rsc.org Future research will likely focus on harnessing this strain in novel transformations and catalytic cycles involving this compound. The development of new catalytic methods for the regioselective ring-opening of the azetidine, triggered by the electronic nature of the 4-iodophenyl substituent, could provide access to a variety of functionalized amine derivatives. rsc.orgnih.govfrontiersin.org

Furthermore, the C-I bond of the 4-iodophenyl group serves as a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions. Exploration of novel catalytic cycles that involve oxidative addition into the C-I bond, followed by subsequent reactions involving the azetidine ring, could lead to the discovery of unprecedented molecular scaffolds. For example, catalytic cycles that combine C-H activation with transformations of the azetidine ring could enable the construction of complex polycyclic systems in a single step. rsc.org Investigating the influence of the azetidine nitrogen on the reactivity of the aryl iodide, and vice versa, will be crucial in designing these new catalytic systems. semanticscholar.org

Bioorthogonal Chemistry and Chemical Biology Applications (strictly as chemical probes, non-clinical)

The field of bioorthogonal chemistry, which focuses on reactions that can occur in living systems without interfering with native biochemical processes, presents a significant opportunity for the application of this compound. nih.govspringernature.com The aryl iodide functionality is a precursor to a variety of bioorthogonal handles, such as alkynes and tetrazines, through well-established synthetic transformations. tsinghua.edu.cn This allows for the conversion of this compound into a versatile chemical probe.

Once functionalized with a bioorthogonal reactive group, the azetidine-containing probe can be used to label and study biomolecules in their native environment. nih.gov The azetidine ring itself can serve as a unique structural motif that may influence the probe's cellular uptake, distribution, and target engagement. Research in this area would focus on developing efficient methods to transform the iodophenyl group into various "click" chemistry handles and subsequently using these probes to investigate biological processes at the molecular level, for example, in protein labeling or cellular imaging experiments. researchgate.netsemanticscholar.org

Table 2: Potential Bioorthogonal Probes Derived from this compound

Derivative Bioorthogonal Reaction Potential Application
3-(4-Ethynylphenyl)azetidine Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Fluorescent labeling of azide-modified proteins
3-(4-(Tetrazin-3-yl)phenyl)azetidine Inverse-Electron-Demand Diels-Alder (IEDDA) Tagging of strained alkene-containing biomolecules

Supramolecular Chemistry and Molecular Recognition Studies

The 4-iodophenyl group of this compound is a powerful directing group for forming specific non-covalent interactions, particularly halogen bonds. nih.gov Halogen bonding, where the iodine atom acts as a Lewis acidic halogen bond donor, can be exploited to construct ordered supramolecular assemblies in the solid state and in solution. nih.gov Future research will likely investigate the self-assembly of this compound and its derivatives into well-defined architectures, such as coordination polymers and molecular crystals. peerj.com

Furthermore, the interplay between the halogen bonding capabilities of the iodophenyl group and the hydrogen bonding potential of the azetidine nitrogen could lead to the design of novel host-guest systems and molecular sensors. researchgate.net By incorporating this moiety into larger molecular frameworks, it may be possible to create receptors that exhibit high selectivity for specific guest molecules, driven by a combination of directional halogen bonds and other weak interactions. These studies would contribute to a fundamental understanding of molecular recognition principles. peerj.com

Sustainable Synthesis and Resource Efficiency in Azetidine Chemistry

Developing more sustainable and resource-efficient methods for the synthesis of azetidines is a growing area of focus. researchgate.net Future research on this compound will likely emphasize the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. This could involve exploring catalytic C-H amination reactions to form the azetidine ring, thereby avoiding the use of pre-functionalized substrates and stoichiometric reagents. rsc.org

Additionally, the use of photocatalysis and other visible-light-mediated reactions could provide milder and more efficient pathways to functionalized azetidines. researchgate.netdocumentsdelivered.com The development of scalable and environmentally benign processes for the synthesis and derivatization of this compound will be crucial for its broader application in various fields of chemistry. A focus on atom economy and the reduction of hazardous solvent use will be key principles guiding this research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-iodophenyl)azetidine derivatives, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves functionalizing azetidine rings with iodophenyl groups via cross-coupling reactions. For example, enantioselective routes start with (R)- or (S)-3-(4-iodophenyl)propanoic acid, followed by Boc protection, amide coupling, and cyclization to form azetidine derivatives . Key intermediates include tert-butoxycarbonyl (Boc)-protected amino acids and diarylmethoxyethylidenyl precursors .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential for confirming regiochemistry and purity. X-ray crystallography is used for absolute stereochemical determination, particularly for enantiopure derivatives . HPLC with chiral columns can resolve enantiomers for biological assays .

Q. What pharmacological applications are associated with this compound scaffolds?

  • Methodological Answer : These compounds are explored as dopamine transporter (DAT) ligands due to their structural similarity to tropane derivatives. Binding assays in rat brain tissues (DAT, SERT, NET) reveal sub-micromolar affinity, with iodophenyl groups enhancing selectivity via hydrophobic interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the azetidine ring) impact bioactivity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that:

  • Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring increase DAT affinity by 5–10-fold .
  • N-substitution with bulky groups (e.g., benzyl) reduces off-target binding to SERT/NET .
    Computational docking (e.g., AutoDock Vina) predicts interactions with DAT’s transmembrane domains, validated via mutagenesis .

Q. How can contradictory data on compound efficacy across in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor blood-brain barrier (BBB) penetration. Strategies include:

  • Prodrug design : Esterification of carboxylic acid groups to improve bioavailability .
  • Pharmacokinetic profiling : LC-MS/MS quantification in plasma and brain homogenates to assess distribution .
  • Species-specific metabolism assays : Liver microsomes from rodents vs. humans to identify interspecies differences .

Q. What computational tools are used to predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model iodine’s leaving-group potential in Suzuki-Miyaura couplings. Solvent effects (e.g., DMF vs. THF) are simulated using polarizable continuum models (PCM) to optimize reaction yields .

Experimental Design Considerations

Q. What controls are critical when evaluating cytotoxicity of this compound derivatives?

  • Methodological Answer : Use WST-1 assays with tetrazolium salts (validated for iodophenyl-containing compounds) to measure cell viability. Include:

  • Positive controls : Cisplatin or staurosporine for baseline cytotoxicity.
  • Interference controls : Blank wells with compound-only (no cells) to rule out direct tetrazolium reduction .

Q. How can synthetic yields of azetidine derivatives be optimized while minimizing side reactions?

  • Methodological Answer :

  • Temperature modulation : Cyclization at 0–5°C reduces epimerization in stereosensitive routes .
  • Catalyst screening : Pd(OAc)₂/XPhos systems improve coupling efficiency for iodophenyl intermediates (yield >80% vs. 50% with PdCl₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.